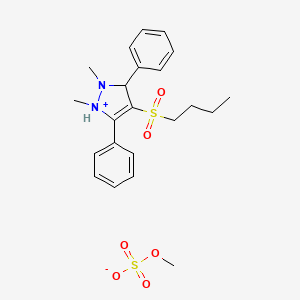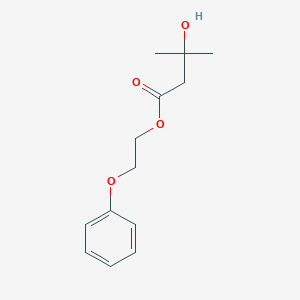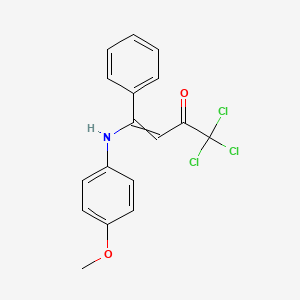
Tris(2-ethylcyclopentyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-ethylcyclopentyl)borane is an organoboron compound known for its unique structure and reactivity. This compound features a boron atom bonded to three 2-ethylcyclopentyl groups, making it a versatile reagent in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylcyclopentyl)borane typically involves the reaction of boron trihalides with 2-ethylcyclopentyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted byproducts. The general reaction scheme is as follows:
BCl3+3(2−ethylcyclopentyl)Li→B(2−ethylcyclopentyl)3+3LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Tris(2-ethylcyclopentyl)borane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form boronic acids or borates.
Reduction: Can act as a reducing agent in certain organic transformations.
Substitution: Participates in nucleophilic substitution reactions, where the 2-ethylcyclopentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
Boronic Acids: Formed through oxidation reactions.
Borates: Result from further oxidation.
Substituted Boranes: Produced via nucleophilic substitution.
科学的研究の応用
Tris(2-ethylcyclopentyl)borane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydroboration and polymerization.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism of action of Tris(2-ethylcyclopentyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to catalyze a variety of reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability.
Tris(2,6-dimethylphenyl)borane: Another organoboron compound with similar reactivity but different steric properties.
Uniqueness
Tris(2-ethylcyclopentyl)borane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. Its ability to form stable complexes with a variety of substrates sets it apart from other boron compounds.
特性
CAS番号 |
60134-96-5 |
|---|---|
分子式 |
C21H39B |
分子量 |
302.3 g/mol |
IUPAC名 |
tris(2-ethylcyclopentyl)borane |
InChI |
InChI=1S/C21H39B/c1-4-16-10-7-13-19(16)22(20-14-8-11-17(20)5-2)21-15-9-12-18(21)6-3/h16-21H,4-15H2,1-3H3 |
InChIキー |
BOGNTYYCBLAHMU-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCC1CC)(C2CCCC2CC)C3CCCC3CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)




![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)


![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)


![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)

![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)
